![molecular formula C13H18N2O B3034266 (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine CAS No. 151213-50-2](/img/structure/B3034266.png)

(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine

Descripción general

Descripción

Synthesis Analysis

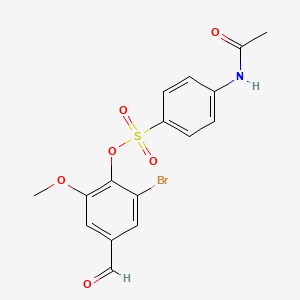

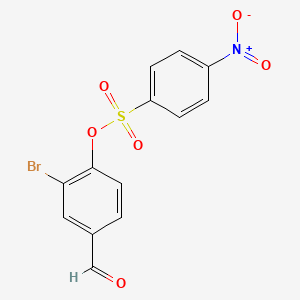

The synthesis of this compound has been a subject of interest. Notably, it was generated using flash vacuum pyrolysis (FVP) , a technique that involves rapid heating of precursor molecules under vacuum conditions. The breakthrough occurred when researchers converted an intermediate compound (denoted as 6) into the monosubstituted 1,4-oxazine (the parent compound) in a three-step process . This achievement allowed for the first spectroscopic characterization of the fundamental heterocyclic 1,4-oxazine.

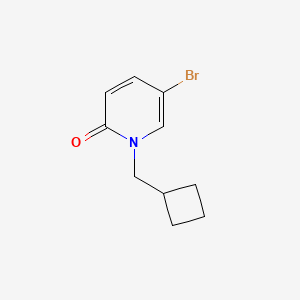

Molecular Structure Analysis

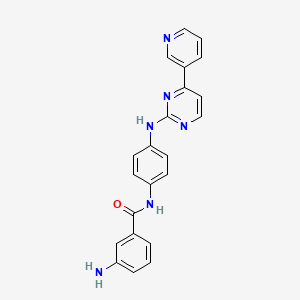

The molecular structure of (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine reveals a six-membered ring containing both nitrogen and oxygen atoms. The compound exists predominantly as the 4H-isomer in solution. X-ray crystallography studies of its N-Boc precursor showed deviations from theoretically predicted geometric parameters .

Aplicaciones Científicas De Investigación

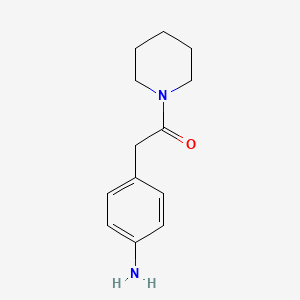

Antimicrobial Agents : Novel compounds derived from oxazine structures, including derivatives of (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine, have been synthesized and studied for their antimicrobial activities. Some compounds have shown significant activity against strains of bacteria like Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Bhatt, Joshi, & Vaja, 2017).

Platelet Aggregation Inhibitors : Derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized and tested for their inhibitory ability on platelet aggregation. These compounds demonstrated potential as platelet aggregation inhibitors, which can be useful in preventing thrombotic diseases (Tian et al., 2012).

Herbicidal Activity : Studies on 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives have identified their use as herbicides. These compounds, including variants like flumioxazin, show herbicidal activity and are effective in inhibiting protoporphyrinogen oxidase, a key enzyme in plant metabolism. This makes them useful in agricultural applications for controlling unwanted vegetation (Huang et al., 2005).

Synthesis of Novel Pharmaceutical Compounds : The benzo[1,4]-oxazine ring system is a template in the search for new pharmaceutical compounds. Although the pyridine derivatives of this ring system are less commonly mentioned in literature, they have potential in the development of novel pharmaceuticals (Gim et al., 2007).

Bladder-Selective Potassium Channel Openers : Specific optically active derivatives of 1,2,3,4a,5,10b-hexahydro-[1]benzopyrano-[3,4-b][1,4]oxazine-9-carbonitriles have been identified as bladder-selective potassium channel openers. These compounds are promising candidates for treating bladder dysfunctions (Chiu et al., 2001).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine are currently unknown. This compound is a derivative of the fundamental heterocyclic compound 1,4-oxazine , which has been characterized spectroscopically

Mode of Action

As a derivative of 1,4-oxazine, it may share some of the chemical properties of this parent compound . .

Biochemical Pathways

Given that 1,4-oxazine and its derivatives are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring , they may interact with a variety of biochemical pathways

Pharmacokinetics

Its molecular weight is 228.29 , which may influence its bioavailability and pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a derivative of 1,4-oxazine, it may share some of the chemical properties and effects of this parent compound . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well understood at this time. Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound. For instance, the parent compound 1,4-oxazine has been generated using flash vacuum pyrolysis (FVP), suggesting that high temperatures may influence its stability

Propiedades

IUPAC Name |

(4aR,7aS)-4-benzyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)10-15-6-7-16-13-9-14-8-12(13)15/h1-5,12-14H,6-10H2/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVSLYAKJGKRCK-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2CNCC2N1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2CNC[C@H]2N1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158252-09-6 | |

| Record name | rac-(4aR,7aS)-4-benzyl-octahydropyrrolo[3,4-b]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)

![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)

![7,8-dimethoxy-3-methyl-5H-indeno[1,2-b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3034197.png)